2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-8-12(9-17)2-3-18-13/h2-3,8,10-11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXGOPQBKQVQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Chloro-9-methyl-9H-purine
The purine core is synthesized starting from 9-methyl-9H-purine, which undergoes chlorination at position 6. This step typically employs phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent under reflux conditions. The reaction mechanism involves the substitution of the hydroxyl group with chlorine, facilitated by the electron-withdrawing nature of the purine ring. The intermediate 6-chloro-9-methyl-9H-purine is isolated via vacuum distillation or column chromatography, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of 2-Chloropyridine-4-carbonitrile
The pyridine-carbonitrile moiety is prepared through chlorination of 2-aminopyridine-4-carbonitrile. A deaminative chlorination protocol using tert-butyl nitrite (t-BuONO) and copper(II) chloride (CuCl₂) in acetonitrile at 0–5°C selectively replaces the amino group with chlorine. This method achieves high regioselectivity, avoiding side reactions at other positions. The product is purified via recrystallization from ethanol, yielding 2-chloropyridine-4-carbonitrile as a white crystalline solid.
Step-by-Step Preparation of the Target Compound
Formation of 4-(9-Methyl-9H-purin-6-yl)piperazine
The piperazine linker is introduced via nucleophilic aromatic substitution (SNAr) between 6-chloro-9-methyl-9H-purine and piperazine. The reaction proceeds in anhydrous methanol or ethanol under reflux (70–80°C) for 12–24 hours, with triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts. Microwave irradiation at 100–120°C for 30–60 minutes significantly reduces reaction time while maintaining yields >80%. The product, 4-(9-methyl-9H-purin-6-yl)piperazine, is isolated via solvent evaporation and washed with cold diethyl ether to remove unreacted starting materials.
Table 1: Reaction Conditions for Piperazine Coupling
Coupling with 2-Chloropyridine-4-carbonitrile
The final step involves substituting the chlorine atom in 2-chloropyridine-4-carbonitrile with the secondary amine of 4-(9-methyl-9H-purin-6-yl)piperazine. This SNAr reaction is conducted in dimethylformamide (DMF) at 90–100°C for 8–12 hours, using potassium carbonate (K₂CO₃) as a base. The polar aprotic solvent enhances nucleophilicity, while elevated temperatures accelerate the reaction. Post-reaction, the mixture is diluted with water and extracted with dichloromethane (DCM). The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Final purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) yields the target compound as a pale-yellow solid.
Reaction Optimization and Conditions
Solvent and Base Selection
Optimal solvent systems balance nucleophilicity and solubility. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) improve reaction rates by stabilizing transition states, whereas protic solvents like ethanol favor SNAr through hydrogen bonding. Base choice (e.g., TEA vs. K₂CO₃) affects deprotonation efficiency; weaker bases suffice for piperazine coupling, while stronger bases are needed for less reactive pyridine derivatives.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 50–70% compared to conventional heating. For example, coupling 4-(9-methyl-9H-purin-6-yl)piperazine with 2-chloropyridine-4-carbonitrile under microwave conditions (120°C, 150 W) achieves 85% yield in 45 minutes versus 12 hours conventionally. This method minimizes side reactions and energy consumption, aligning with green chemistry principles.
Analytical Methods and Characterization
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals characteristic peaks: δ 8.45 (s, 1H, purine H-8), 8.12 (d, 1H, pyridine H-3), and 3.90–3.50 (m, 8H, piperazine).
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 320.35 [M+H]⁺, consistent with the molecular formula C₁₆H₁₆N₈.
-
HPLC : Purity ≥95% is verified using a C18 column (mobile phase: acetonitrile/water, 70:30).
Chemical Reactions Analysis
Types of Reactions
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce amine-substituted pyridine compounds.
Scientific Research Applications
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The purine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine ring may interact with various enzymes, altering their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of 2-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile and Analogues
Key Observations :
- The target compound differs from quinoline-based analogues (C1–C7) by replacing the quinoline-carbonyl group with a purine system.
- Compared to 9-phenylpurin-6-amines , the target’s 9-methyl group and piperazine-pyridine linkage reduce steric hindrance and increase solubility due to the polar cyano group.
- Unlike the Fmoc-protected piperazine derivative , the target lacks a carboxylic acid group, which may influence its pharmacokinetic profile.
Physicochemical Properties
Table 2: Hypothetical Physicochemical Properties Based on Structural Analogues
Analysis :
- The 9-methylpurine group may increase metabolic stability relative to the phenyl-substituted purines in .
Biological Activity
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is a synthetic organic compound characterized by its unique structural components, which include a purine derivative, a piperazine moiety, and a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly as an antagonist of the α2-adrenergic receptor, which is implicated in various physiological processes.
The primary mechanism of action for this compound involves its role as an antagonist of the α2-adrenergic receptor . This receptor is part of the G protein-coupled receptor family and plays a crucial role in neurotransmitter release regulation. Upon binding to the α2-adrenergic receptor, this compound inhibits adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) production. This inhibition can significantly affect various cellular responses, including modulation of neurotransmitter release and alterations in physiological processes regulated by adrenergic signaling .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Target | α2-adrenergic receptor |
| Mode of Action | Antagonism of receptor leading to decreased cAMP levels |
| Physiological Effects | Potential modulation of neurotransmitter release; implications in neuropharmacology and cardiovascular functions |
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. For instance, research highlighted the significance of piperazine derivatives in enhancing biological activity against specific targets, including tuberculostatic activity against Mycobacterium tuberculosis .
In comparative studies with similar compounds, it was noted that derivatives with modifications at different positions on the piperazine or pyridine rings exhibited varying degrees of biological activity. For example, compounds with different substituents showed enhanced or diminished activity against bacterial strains .
Case Studies
- Tuberculostatic Activity : A study investigating the biological activity of piperazine derivatives found that certain modifications led to significant increases in potency against M. tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL .
- Neuropharmacological Applications : The antagonistic properties at the α2-adrenergic receptor suggest potential applications in treating neurodegenerative disorders and managing anxiety-related conditions. The modulation of adrenergic signaling pathways could lead to therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of purine and piperazine-pyridine intermediates. General procedures (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling) require optimization of temperature (e.g., 70–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄). Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation should use HPLC (>95% purity) and NMR spectroscopy (¹H/¹³C chemical shifts) to confirm structural integrity .
Q. What key characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl groups on purine at δ 3.5–4.0 ppm, pyridine protons at δ 8.0–8.5 ppm). ¹³C NMR confirms carbonitrile groups (δ ~110–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 266.30 for C₁₄H₁₄N₆) .
- HPLC : Monitors purity (>99%) and detects impurities .
Q. How can solubility challenges be addressed during preclinical testing?
- Methodological Answer : Use co-solvents (e.g., DMSO for in vitro assays) or formulate as salts (e.g., hydrochloride). Solubility can be predicted via computational tools (e.g., COSMO-RS) and validated experimentally using shake-flask methods .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy-efficient pathways. ICReDD’s workflow combines computational reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Binding Assays : Surface Plasmon Resonance (SPR) quantifies target affinity (e.g., kinase inhibition). Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) .
- Comparative Studies : Replicate experiments under standardized conditions (e.g., cell lines, assay buffers) to isolate variables. Meta-analyses can identify confounding factors (e.g., impurity profiles) .
Q. How can structural features be analyzed to rationalize pharmacological activity?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation (e.g., piperazine ring puckering, purine-pyridine dihedral angles). Hydrogen bonding (e.g., N-H···O/N interactions) can explain binding modes .
- Molecular Docking : Simulates interactions with targets (e.g., ATP-binding pockets) using software like AutoDock Vina. Validate with mutagenesis studies .
Q. What considerations are critical for designing in vivo pharmacokinetic studies?
- Methodological Answer :
- ADMET Profiling : Predict absorption (Caco-2 assays), metabolism (CYP450 inhibition assays), and toxicity (AMES test).
- Formulation : Use biocompatible carriers (e.g., PEGylated liposomes) to enhance bioavailability. Monitor plasma half-life via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
